![molecular formula C11H8Cl2N4O3 B213610 N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide](/img/structure/B213610.png)
N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide, also known as DNP or DNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including antitumor, anti-inflammatory, and analgesic effects. It has also been shown to inhibit the proliferation of cancer cells and induce cell death in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide, including the development of novel this compound derivatives with improved biological activity and lower toxicity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields, including cancer research and drug discovery.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. Although there are some limitations to using this compound in lab experiments, it remains a useful tool for studying various cellular processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide involves the reaction of 3,5-dichloroaniline with 4-nitro-1H-pyrazole-1-acetic acid in the presence of an appropriate coupling agent. The resulting product is then purified by recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-2-{4-nitro-1H-pyrazol-1-yl}acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Eigenschaften
Molekularformel |
C11H8Cl2N4O3 |
---|---|
Molekulargewicht |
315.11 g/mol |
IUPAC-Name |
N-(3,5-dichlorophenyl)-2-(4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H8Cl2N4O3/c12-7-1-8(13)3-9(2-7)15-11(18)6-16-5-10(4-14-16)17(19)20/h1-5H,6H2,(H,15,18) |
InChI-Schlüssel |
PKMRWBPQIKTAOB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.